1-Methyl-1-propylpiperidinium hexafluorophosphate
Overview
Description
1-Methyl-1-propylpiperidinium hexafluorophosphate is an ionic liquid with the chemical formula C₉H₂₀F₆NP and a molecular weight of 287.23 g/mol . This compound is known for its high thermal stability and unique solubility properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpiperidinium hexafluorophosphate can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylpiperidine with 1-bromopropane to form 1-methyl-1-propylpiperidinium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Reaction Temperature: Maintained at around 60-80°C.
Reaction Time: Approximately 12-24 hours.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-propylpiperidinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hexafluorophosphate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as chloride or bromide ions in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of new ionic liquids with different anions.
Scientific Research Applications
1-Methyl-1-propylpiperidinium hexafluorophosphate has a wide range of applications in scientific research:
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-1-propylpiperidinium hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The hexafluorophosphate anion plays a crucial role in stabilizing the compound and enhancing its solubility in various solvents. The piperidinium cation interacts with other molecules through electrostatic interactions, facilitating various chemical reactions and processes .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Methyl-1-butylpiperidinium hexafluorophosphate
Comparison: 1-Methyl-1-propylpiperidinium hexafluorophosphate is unique due to its specific combination of the piperidinium cation and hexafluorophosphate anion, which imparts distinct solubility and stability properties. Compared to imidazolium-based ionic liquids, it offers higher thermal stability and different solvation characteristics, making it suitable for specialized applications .
Properties
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F6P/c1-3-7-10(2)8-5-4-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBFWKDOZHJELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F6NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049386 | |
Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426821-81-9 | |
Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3AFB4A43F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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